molecular formula C13H17NO4 B13013871 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13013871
M. Wt: 251.28 g/mol
InChI Key: WESYBBDFRUHTBQ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest in various fields of chemistry and pharmacology This compound features a cyclohexyl group attached to a dihydropyridine ring, which is further substituted with hydroxyl, methyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through the reaction of ethyl aminocrotonates with derivatives of malonic acid . This method involves the use of specific reaction conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxylic acid groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to target molecules, facilitating various biochemical reactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a cyclohexyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

1-cyclohexyl-4-hydroxy-6-methyl-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C13H17NO4/c1-8-7-10(15)11(13(17)18)12(16)14(8)9-5-3-2-4-6-9/h7,9,15H,2-6H2,1H3,(H,17,18)

InChI Key

WESYBBDFRUHTBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1C2CCCCC2)C(=O)O)O

Origin of Product

United States

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